3-(Hydroxymethyl)azepan-2-one

Drug Discovery Building Blocks Medicinal Chemistry Agrochemical Additives

Researchers often encounter failed syntheses and misleading SAR when the wrong hydroxymethyl-caprolactam regioisomer is procured. 3-(Hydroxymethyl)azepan-2-one (CAS 1781900-59-1) eliminates this risk. • Regiospecific 3-substitution ensures correct hydrogen-bond geometry for CNS-target engagement. • Predicted 0.4-0.6 log units higher LogP than the N-isomer → improved passive blood-brain barrier permeability. • Documented viscosity-regulating & stabilising function in agrochemical formulations - not achievable with the 1-isomer. • Each batch QC-verified by NMR/HPLC; shipped under ambient conditions.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 1781900-59-1
Cat. No. B2391978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)azepan-2-one
CAS1781900-59-1
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC1CCNC(=O)C(C1)CO
InChIInChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10)
InChIKeyIUQLVHINRWUEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)azepan-2-one: Regiospecific Building Block


3-(Hydroxymethyl)azepan-2-one (CAS 1781900-59-1) is a seven-membered lactam (azepan-2-one) featuring a hydroxymethyl substituent exclusively at the 3-position of the ring . This constitutional isomer of caprolactam derivatives is employed as a synthetic building block in medicinal chemistry and as a viscosity-regulating additive in agrochemical formulations . Its molecular formula is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol .

3-(Hydroxymethyl)azepan-2-one: Isomer Substitution Limitations


The position of the hydroxymethyl group on the azepan-2-one scaffold dictates both intermolecular interactions and reactivity in downstream transformations. Moving the substituent from the 3‑position to the nitrogen (1‑position) or the 4‑position alters hydrogen‑bond donor/acceptor geometry, nucleophilicity, and steric accessibility, leading to divergent pharmacokinetic profiles, polymerisation behaviour, and biological target engagement . These regioisomers are not functionally interchangeable; procurement of the correct isomer is critical for reproducible synthetic and biological outcomes .

3-(Hydroxymethyl)azepan-2-one: Procurement Differentiators


Cost Comparison: 3- vs 1-Isomer

The 3‑substituted isomer commands a significant price premium over the N‑substituted analogue, reflecting the additional synthetic steps required for regiospecific C‑functionalisation of the caprolactam ring. At the 50 mg scale, 3‑(hydroxymethyl)azepan-2-one is priced at €660, whereas 1‑(hydroxymethyl)azepan-2-one is offered at €226–€347 for comparable quantities .

Drug Discovery Building Blocks Medicinal Chemistry Agrochemical Additives

Purity Consistency Across Isomers

Both the 3‑(hydroxymethyl) and 1‑(hydroxymethyl) isomers are supplied at a minimum purity of 95% . No significant purity advantage exists for either regioisomer; therefore, selection must be driven by structural suitability rather than chemical quality.

Quality Control Building Block Purity Analytical Chemistry

LogP Comparison: 3- vs 1-Isomer

Computational predictions indicate that the 1‑(hydroxymethyl) isomer has a LogP of 0.40 . Although an experimentally validated LogP for the 3‑isomer is not publicly available, in silico models consistently assign a higher LogP (∼0.8–1.0) due to the absence of the electron‑withdrawing N‑substituent effect, suggesting greater membrane permeability [1].

Drug Design Physicochemical Properties ADME Prediction

Application Divergence: Agrochemical vs. Polymer

3‑(Hydroxymethyl)azepan-2-one is specifically utilised as a viscosity regulator and stabiliser in agrochemical formulations . In contrast, the 1‑isomer is predominantly employed as a monomer for polystyrene and polyvinyl chloride production , highlighting distinct industrial application profiles that preclude direct substitution.

Agrochemical Formulation Polymer Chemistry Industrial Additives

3-(Hydroxymethyl)azepan-2-one: Optimal Use Cases


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The predicted 0.4–0.6 log unit higher LogP of the 3‑isomer relative to the 1‑isomer suggests improved passive blood‑brain barrier permeability . Medicinal chemistry teams designing CNS‑active azepan‑2‑one derivatives should prioritise the 3‑(hydroxymethyl) scaffold when acceptable brain exposure is a project requirement.

Agrochemical Formulation Development

The documented function of 3‑(hydroxymethyl)azepan-2-one as a viscosity regulator and stabiliser in agrochemical products makes it the only viable choice among hydroxymethyl‑caprolactam isomers for this industrial application . The 1‑isomer’s monomeric behaviour would not deliver the required rheological modification.

Regiospecific SAR Studies

When exploring the biological impact of hydrogen‑bond donor placement on the azepan‑2-one ring, the 3‑position offers a distinct vector compared to the 1‑ or 4‑positions. Procurement of the correct regioisomer is essential to avoid confounding SAR interpretations .

Cost-Sensitive Library Synthesis with N-Isomer

Given the 2.0‑ to 2.9‑fold higher cost of the 3‑isomer, laboratories building large compound collections should evaluate whether the N‑substituted analogue can serve as a surrogate for initial screening, reserving the 3‑isomer for hit validation and lead optimisation where regiospecific interactions are confirmed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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